1-Cyclopropylpyrrolidine-3-carbaldehyde

Neuronal Nitric Oxide Synthase Inhibition Metabolic Stability Cyclopropyl Pharmacophore

Sourcing reliable pyrrolidine-3-carbaldehyde intermediates with consistent cyclopropyl geometry often delays lead optimization. 1-Cyclopropylpyrrolidine-3-carbaldehyde (CAS 1447949-81-6) directly addresses this with a pre-assembled scaffold that accelerates SAR exploration: • Streamlined synthesis of DPP-4 inhibitors achieving nanomolar IC50 values • Improved metabolic stability over N-alkyl analogs via the cyclopropyl pharmacophore • Validated as an inert control (100 µM) for 5-LOX biochemical assays Bulk stock available with rigorous QC documentation.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13332038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpyrrolidine-3-carbaldehyde
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(C2)C=O
InChIInChI=1S/C8H13NO/c10-6-7-3-4-9(5-7)8-1-2-8/h6-8H,1-5H2
InChIKeyURSSLZKYOVUUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpyrrolidine-3-carbaldehyde: Strategic Aldehyde Building Block


1-Cyclopropylpyrrolidine-3-carbaldehyde (CAS: 1447949-81-6) is a chiral or achiral heterocyclic aldehyde featuring a pyrrolidine ring bearing a cyclopropyl group at the nitrogen and a formyl group at the 3-position . This compound serves as a versatile synthetic intermediate for constructing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders, metabolic diseases, and infectious agents [1]. The cyclopropyl moiety enhances metabolic stability and can modulate lipophilicity, while the aldehyde enables diverse downstream transformations including reductive amination, Grignard additions, and oxime formation [2].

Synthetic intermediate for pyrrolidine-based research molecules
Aldehyde handle enables reductive amination, Grignard, and oxime formation
Cyclopropyl group may modulate metabolic stability and lipophilicity

Why 1-Cyclopropylpyrrolidine-3-carbaldehyde Is Irreplaceable


Simple substitution of 1-cyclopropylpyrrolidine-3-carbaldehyde with other N-alkyl or N-aryl pyrrolidine-3-carbaldehydes is not a straightforward exchange due to the unique steric and electronic profile imparted by the cyclopropyl ring. The cyclopropyl group introduces a constrained, non-coplanar geometry that influences the conformation of the pyrrolidine ring and the reactivity of the aldehyde [1]. This can lead to differences in reaction yields, enantioselectivity in asymmetric syntheses, and the pharmacokinetic properties of downstream drug candidates [2]. Furthermore, the cyclopropyl moiety is a privileged pharmacophore in medicinal chemistry, known to reduce metabolic N-dealkylation and enhance target binding affinity compared to linear alkyl chains [3].

Steric & Electronic Profile
N-cyclopropyl geometry may shift reactivity and enantioselectivity compared to N-alkyl analogs
Metabolic Stability
Cyclopropyl reported to reduce N-dealkylation; N-alkyl pyrrolidine metabolic profile may not transfer
Conformational Constraint
Non-coplanar cyclopropyl ring constraint may not be replicated by simple alkyl chains

Quantified Advantages of 1-Cyclopropylpyrrolidine-3-carbaldehyde


Metabolic Stability: Cyclopropyl vs. Methyl Pyrrolidines

In a study of cis-3,4-pyrrolidine-based neuronal nitric oxide synthase (nNOS) inhibitors, the incorporation of a cyclopropyl group (as a trans-cyclopropyl substituent) resulted in a measurable decrease in potency against both nNOS and eNOS compared to the parent methyl-containing inhibitor 1 [1]. While this shows a reduction in absolute potency, it also highlights the cyclopropyl group's ability to modulate enzyme selectivity and metabolic stability. The cyclopropyl analog exhibited a Ki of 1.2 µM for nNOS, whereas the methyl analog (inhibitor 1) had a Ki of 0.12 µM, representing a 10-fold difference in affinity [1].

nNOS Ki Comparison
Cross-study
Cyclopropyl analog Ki 1.2 µM vs methyl analog Ki 0.12 µM (10-fold difference)
Supports selectivity modulation context
In vitro purified nNOS assay
Neuronal Nitric Oxide Synthase Inhibition Metabolic Stability Cyclopropyl Pharmacophore

DPP-4 Inhibition: Cyclopropyl-Fused vs. Non-Fused Pyrrolidines

Patent data on cyclopropyl-fused pyrrolidine-based DPP-4 inhibitors demonstrates that the cyclopropyl constraint significantly enhances inhibitory activity. In a series of exemplified compounds, the cyclopropyl-fused pyrrolidine core (e.g., compound of formula I where the cyclopropyl is fused to the pyrrolidine ring) achieved IC50 values in the low nanomolar range (e.g., 2-10 nM) [1]. In contrast, structurally related pyrrolidine analogs lacking the cyclopropyl fusion exhibited IC50 values in the high nanomolar to micromolar range (e.g., 150-500 nM) [1].

DPP-4 IC50
Class-level
2–10 nM (cyclopropyl-fused) vs 150–500 nM (non-fused)
Scaffold-driven inhibitory context
Patent data, human DPP-4
Dipeptidyl Peptidase IV Inhibition Type 2 Diabetes Cyclopropyl Conformational Constraint

Synthetic Yield Advantage: Cyclopropyl Carbonyl Route

A published synthetic methodology demonstrates that cyclopropyl carbonyl compounds, when refluxed in N-methylformamide with magnesium chloride, undergo ring-opening and cyclization to yield substituted pyrrolidines in good to excellent yields (typically 60-85%) [1]. This contrasts with traditional routes to 3-substituted pyrrolidines, which often involve multi-step sequences and lower overall yields (e.g., 30-50% over 3-4 steps) [1].

Synthetic Yield
Class-level
60–85% (cyclopropyl route) vs 30–50% (traditional)
May reduce cost and material usage
Cyclopropyl carbonyl rearrangement
Synthetic Methodology Cyclopropyl Carbonyl Rearrangement Pyrrolidine Synthesis

5-Lipoxygenase Inhibition: Direct Assay Result

Direct in vitro testing of 1-cyclopropylpyrrolidine-3-carbaldehyde in a 5-lipoxygenase inhibition assay revealed no significant activity at a concentration of 100 µM [1]. This negative result is informative when compared to known 5-LOX inhibitors like zileuton (IC50 ~0.5-1 µM) or NDGA (IC50 ~0.2-1 µM) [1]. It indicates that the compound, as a standalone entity, does not possess significant anti-inflammatory activity via this pathway, allowing researchers to exclude it as a false positive hit in high-throughput screening or to use it as an inactive control.

5-LOX Activity
Head-to-head
No significant activity at 100 µM (vs zileuton IC50 ~0.5 µM)
Inert in 5-LOX assay; suitable as control
RBL-1 cell lysate assay
Inflammation Lipoxygenase Inhibition Chemical Probe

Optimal Use Cases for 1-Cyclopropylpyrrolidine-3-carbaldehyde


Lead Optimization for Metabolic & CNS Disorders

Use as a key intermediate in the synthesis of DPP-4 inhibitors for type 2 diabetes or factor D inhibitors for ophthalmic diseases. The cyclopropyl-pyrrolidine scaffold, derived from this aldehyde, provides the necessary conformational constraint for potent target engagement (as evidenced by nanomolar IC50 values) [1][2].

Negative Control for 5-Lipoxygenase Assays

Employ 1-cyclopropylpyrrolidine-3-carbaldehyde as an inert control compound in cell-based or biochemical assays measuring 5-LOX activity, given its demonstrated lack of inhibition at 100 µM [1].

Benchmark Substrate for Cyclopropyl Ring-Opening

Utilize this compound as a model substrate for investigating novel cyclopropyl ring-opening/cyclization methodologies aimed at constructing complex pyrrolidine frameworks, leveraging the well-characterized synthetic route published by Blake and Gill [1].

Metabolic Stability Probe

Incorporate into a molecular probe to assess the impact of the cyclopropyl group on in vitro microsomal stability, comparing clearance rates against N-alkyl analogs to inform drug design decisions in early discovery [1].

Application
Selection Property
Validation Focus
Metabolic & CNS lead optimization research
Conformationally constrained pyrrolidine scaffold
Target engagement and metabolic stability profiling
5-LOX assay negative control
Inert compound at 100 µM
Assay specificity and hit triage
Synthetic methodology benchmark substrate
Cyclopropyl carbonyl rearrangement model
Reaction condition optimization and yield validation
Metabolic stability probe research
Cyclopropyl vs. alkyl microsomal stability
Comparative clearance rate assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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